molecular formula C9H9N3O2 B13320723 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid

6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid

Katalognummer: B13320723
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: VUGVMJVILRMLMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(But-3-Yn-1-Yl)Amino]Pyrazine-2-Carboxylic Acid (CAS No. 1599161-09-7) is a pyrazine derivative with a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . Its structure features a pyrazine core substituted with a carboxylic acid group at position 2 and a but-3-yn-1-ylamino group at position 6. This compound is under investigation for antiviral applications, particularly targeting viroporins in viruses like influenza A and SARS-CoV-2 .

Eigenschaften

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

6-(but-3-ynylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-3-4-11-8-6-10-5-7(12-8)9(13)14/h1,5-6H,3-4H2,(H,11,12)(H,13,14)

InChI-Schlüssel

VUGVMJVILRMLMI-UHFFFAOYSA-N

Kanonische SMILES

C#CCCNC1=NC(=CN=C1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution

This method typically involves the reaction of a halogenated pyrazine with an amine in the presence of a base. For example, if we were synthesizing a compound similar to 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid, we might start with a 6-halopyrazine-2-carboxylic acid and react it with but-3-yn-1-amine.

Aminolysis

Aminolysis reactions can be used to introduce the amino group directly onto the pyrazine ring. This method often requires careful control of temperature and reaction times to optimize yield and purity.

Cyclization Reactions

Cyclization reactions are used to form the pyrazine ring from appropriate precursors. While this method is more complex, it offers flexibility in designing the final structure of the compound.

Analysis Techniques

To analyze and confirm the structure of 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid, several techniques can be employed:

Analyse Chemischer Reaktionen

Types of Reactions

6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets would depend on the specific application and require further investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Pyrazine-2-carboxylic acid derivatives vary widely in biological activity and physicochemical properties based on substituents. Key comparisons include:

6-Methylpyrazine-2-Carboxylic Acid (CAS 5521-61-9)
  • Molecular Formula : C₇H₆N₂O₂
  • Molecular Weight : 154.13 g/mol
  • Substituent : Methyl group at position 6.
  • Key Differences :
    • The methyl group lacks the alkyne functionality, limiting its utility in covalent modifications.
    • Exhibits herbicidal activity, unlike the antiviral focus of the target compound .
6-Aminopyrazine-2-Carboxylic Acid (CAS 61442-38-4)
  • Molecular Formula : C₅H₅N₃O₂
  • Molecular Weight : 139.11 g/mol
  • Substituent: Amino group at position 6.
  • Key Differences: The primary amino group enhances hydrophilicity but reduces metabolic stability compared to the butynylamino group. Primarily used as an intermediate in drug synthesis rather than direct therapeutic application .
6-(Trifluoromethyl)Imidazo[1,2-a]Pyrazine-2-Carboxylic Acid (CAS 1372197-49-3)
  • Molecular Formula : C₈H₄F₃N₃O₂
  • Molecular Weight : 231.13 g/mol
  • Substituent : Trifluoromethyl group fused to an imidazo ring.
  • Key Differences :
    • The trifluoromethyl group increases electron-withdrawing effects, enhancing metabolic stability but reducing solubility.
    • Primarily used as a research reagent rather than a therapeutic candidate .
6-(1,1,2,2,2-Pentafluoroethyl)Pyrazine-2-Carboxylic Acid
  • Molecular Formula : C₇H₃F₅N₂O₂
  • Substituent : Pentafluoroethyl group.
  • Key Differences: The electronegative pentafluoroethyl group increases acidity of the carboxylic acid, altering binding interactions with biological targets. No direct antiviral data reported; primarily a specialty chemical .

Key Research Findings

  • Antiviral Activity: The target compound’s butynylamino group may disrupt viral replication by inhibiting viroporins, as seen in pyrazine derivatives targeting influenza A . In contrast, methyl-substituted analogs lack this specificity .
  • Metabolic Stability : Trifluoromethyl and pentafluoroethyl derivatives exhibit longer half-lives due to reduced cytochrome P450 metabolism, but their higher molecular weights may limit bioavailability .
  • Synthetic Utility: The alkyne group in the target compound enables click chemistry for conjugate synthesis, a feature absent in amino- or methyl-substituted analogs .

Biologische Aktivität

6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid (CAS Number: 1863038-30-5) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrazine ring with a but-3-yn-1-yl group, which contributes to its distinctive chemical properties and biological interactions. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid can be represented as follows:

PropertyDetails
Molecular Formula C₉H₉N₃O
Molecular Weight 177.19 g/mol
CAS Number 1863038-30-5
Chemical Structure Chemical Structure

The biological activity of 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
  • Receptor Binding : It has the potential to bind to receptors, altering their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazine compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Activity

Research indicates that 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that compounds similar to 6-[(But-3-YN-1-YL)amino]pyrazine derivatives possess significant antimicrobial properties. For instance, related pyrazine derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains .

Cytotoxicity

The compound has been evaluated for cytotoxic effects on cancer cell lines. Some studies highlight its potential to induce apoptosis in cancer cells, suggesting a role in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid, it is beneficial to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
Pyrazinamide YesModerateInhibits fatty acid synthase I
3-Aminopyrazine Derivatives VariesLowVarious mechanisms depending on substituents
6-(Butynyl)pyrazine Derivatives YesHighEnzyme inhibition and receptor binding

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Antimycobacterial Activity : A series of N-substituted pyrazine derivatives were synthesized and tested against M. tuberculosis. The most active compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL .
  • Cytotoxicity Evaluation : Compounds derived from pyrazines were assessed for their effects on HepG2 liver cancer cells. Some showed promising cytotoxicity, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-[(but-3-yn-1-yl)amino]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazine ring formation followed by functional group modifications. Key steps include:

  • Coupling Reactions : Introduction of the but-3-yn-1-yl amino group via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis.
  • Ester Hydrolysis : Conversion of methyl/ethyl esters to carboxylic acids using alkaline conditions (e.g., NaOH in aqueous methanol).
  • Optimization Factors :
  • Temperature : Elevated temperatures (60–100°C) improve reaction rates but may increase side products.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Pd(PPh₃)₄ or CuI for alkyne-azide click chemistry.
  • Purity Control : Use of chromatography (HPLC) or recrystallization to isolate the final product.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., alkyne protons at δ 1.8–2.2 ppm, pyrazine ring protons at δ 8.5–9.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₉H₈N₄O₂: 218.0695).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% preferred).
  • FT-IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the terminal alkyne group to minimize undesired side products?

  • Methodological Answer :

  • Catalyst Selection : Use Cu(I) catalysts (e.g., CuI) for alkyne-azide cycloadditions to enhance regioselectivity.
  • Protection Strategies : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent interference during alkyne coupling.
  • Reagent Ratios : Maintain a 1:1 molar ratio of alkyne to azide to avoid homocoupling byproducts.
  • Monitoring : Real-time TLC or in-situ IR spectroscopy to track reaction progress and halt at optimal conversion .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for pyrazine-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Metabolic Profiling : Assess hepatic metabolism using microsomal assays (e.g., S9 fractions) to identify unstable intermediates .
  • Prodrug Design : Modify the carboxylic acid group (e.g., ester prodrugs) to improve bioavailability and compare activity post-hydrolysis .
  • Target Engagement Studies : Use CRISPR-edited cell lines to validate if observed in vitro targets (e.g., bacterial enzymes) are relevant in vivo .

Q. How can computational methods like DFT predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for alkyne-azide cycloadditions to predict regioselectivity (e.g., Huisgen vs. copper-catalyzed pathways) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to guide structural modifications .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to assess solubility and reaction feasibility in polar media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.